

# LY2228820: A Comparative Analysis of Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

**LY2228820** (Ralimetinib) is a potent, ATP-competitive small molecule inhibitor primarily targeting the p38 mitogen-activated protein kinase (MAPK) pathway. Its high selectivity and oral bioavailability have made it a subject of significant interest in oncology and inflammation research. This guide provides a comparative analysis of **LY2228820**'s cross-reactivity with other kinases, supported by experimental data, to offer a comprehensive understanding of its specificity and potential off-target effects.

## **Quantitative Kinase Inhibition Profile**

**LY2228820** demonstrates high potency and selectivity for the  $\alpha$  and  $\beta$  isoforms of p38 MAPK. Extensive kinase profiling has revealed a favorable selectivity profile against a broad range of other kinases. Recent studies, however, have indicated that some of the anticancer effects of **LY2228820** may be attributable to its interaction with the Epidermal Growth Factor Receptor (EGFR), albeit at a lower potency than its primary targets.



| Target Kinase                    | IC50 (nM)                             | Selectivity vs. p38α                        | Reference |
|----------------------------------|---------------------------------------|---------------------------------------------|-----------|
| Primary Targets                  |                                       |                                             |           |
| ρ38α ΜΑΡΚ                        | 5.3                                   | -                                           | [1][2][3] |
| р38β МАРК                        | 3.2                                   | 1.7x less selective<br>than p38α            | [1][2][3] |
| MAPK Family Cross-<br>Reactivity |                                       |                                             |           |
| р38δ МАРК                        | >5300                                 | >1000-fold                                  | [1]       |
| р38у МАРК                        | >5300                                 | >1000-fold                                  | [1]       |
| JNK1                             | >265                                  | >50-fold                                    | [1]       |
| JNK2                             | ~353                                  | ~15-fold                                    | [1]       |
| JNK3                             | ~159                                  | ~30-fold                                    | [1]       |
| ERK1                             | >5300                                 | >1000-fold                                  | [1]       |
| ERK2                             | >5300                                 | >1000-fold                                  | [1]       |
| Key Off-Target Kinase            |                                       |                                             |           |
| EGFR                             | Significantly less potent than p38α/β | Lower potency, but therapeutically relevant | [4]       |
| General Selectivity              |                                       |                                             |           |
| 178 Other Kinases                | -                                     | >1000-fold for the majority                 | [1]       |

Note: A comprehensive screening of **LY2228820** against a panel of 178 kinases demonstrated over 1,000-fold selectivity for p38 $\alpha$  MAPK against the vast majority of these kinases.[1] While the complete dataset from supplementary materials was not directly accessible, the primary publication affirms this high degree of selectivity.

## **Signaling Pathway Inhibition**







The following diagrams illustrate the primary intended signaling pathway of **LY2228820** via p38 MAPK inhibition and its recently identified off-target effects on the EGFR signaling pathway.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. aacrjournals.org [aacrjournals.org]
- 2. A Radioactive in vitro ERK3 Kinase Assay PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of LY2228820 dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [LY2228820: A Comparative Analysis of Kinase Cross-Reactivity]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b7881755#cross-reactivity-of-ly2228820-with-other-kinases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com